Glycerol

Catalog No.
S529011
CAS No.
56-81-5
M.F
C3H8O3
C3H8O3
CH2OH-CHOH-CH2OH
M. Wt
92.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycerol

CAS Number

56-81-5

Product Name

Glycerol

IUPAC Name

propane-1,2,3-triol

Molecular Formula

C3H8O3
C3H8O3
CH2OH-CHOH-CH2OH

Molecular Weight

92.09 g/mol

InChI

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2

InChI Key

PEDCQBHIVMGVHV-UHFFFAOYSA-N

SMILES

C(C(CO)O)O

Solubility

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992)
Miscible with ethanol; slightly soluble in ethyl ether; insoluble in benzene, carbon tetrachloride, chloroform, carbon disulfide, petroleum ether
1 part dissolves in 11 parts ethyl acetate, in approx 500 parts ethyl ether. Insoluble in benzene, chloroform, carbon tetrachloride, carbon disulfide, petroleum ether, oils.
SOLUBILITY IN ACETONE: 1 G IN 15 ML
Insoluble in fixed and volatile oils
In water, 5.296X10+6 mg/L at 25 °C
1000.0 mg/mL
Solubility in water: miscible
Miscible

Synonyms

Glycerin; Glyceritol; Glycerolum; Osmoglyn; Optim; Propanetriol; Citifluor AF 2; Synthetic glycerine; NSC 9230; Glycerol;

Canonical SMILES

C(C(CO)O)O

Description

The exact mass of the compound Glycerol is 92.0473 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 64° f (ntp, 1992)10.86 m1000 mg/ml at 25 °cmiscible with ethanol; slightly soluble in ethyl ether; insoluble in benzene, carbon tetrachloride, chloroform, carbon disulfide, petroleum ether1 part dissolves in 11 parts ethyl acetate, in approx 500 parts ethyl ether. insoluble in benzene, chloroform, carbon tetrachloride, carbon disulfide, petroleum ether, oils.solubility in acetone: 1 g in 15 mlinsoluble in fixed and volatile oilsin water, 5.296x10+6 mg/l at 25 °c1000.0 mg/mlsolubility in water: misciblemiscible. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759633. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols. It belongs to the ontological category of triol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Conversion to Biofuels and Additives: Researchers are investigating methods to convert glycerol into higher-value products such as ethanol, methanol, and even jet fuel. This approach would not only utilize a waste product but also contribute to the development of sustainable transportation fuels []. Additionally, research is underway to explore glycerol as a potential oxygenated fuel additive, improving combustion efficiency and reducing emissions [].

Glycerol in Pharmaceutical and Medical Research

Glycerol's unique properties have made it a target for scientific research in various pharmaceutical and medical applications:

  • Drug Delivery: Due to its non-toxic and hygroscopic nature (attracting water), glycerol is being investigated as a carrier for drug delivery systems. These systems could potentially improve drug stability and controlled release within the body [].
  • Skin Health: Glycerol is a common ingredient in topical skincare products. Research suggests it plays a role in skin hydration and barrier function by attracting and retaining moisture. Studies are ongoing to explore its potential benefits for treating skin conditions like dry skin and atopic dermatitis [].
  • Antimicrobial Properties: Emerging research suggests glycerol may possess some antimicrobial properties. While more investigation is needed, this finding could lead to potential applications in wound healing and disinfection [].

Glycerol in Other Scientific Research Areas

The versatility of glycerol extends beyond biofuels and medicine. Here are some additional areas where scientific research is exploring its potential:

  • Food Science: Glycerol is used as a food additive, serving as a sweetener, humectant (retaining moisture), and solvent in various food products [].
  • Material Science: Researchers are investigating the use of glycerol in the production of bioplastics and other bio-based materials. This could offer a more sustainable alternative to petroleum-derived materials [].

Glycerol, also known as glycerin or glycerine, is a simple triol compound with the molecular formula C3H8O3\text{C}_3\text{H}_8\text{O}_3. It is a colorless, odorless, viscous liquid that possesses a sweet taste and is non-toxic. Glycerol contains three hydroxyl groups (-OH), which contribute to its hygroscopic nature and high solubility in water. This compound is a fundamental building block in lipids known as glycerides, which are esters formed from glycerol and fatty acids. The structure of glycerol can be represented as:

HOCH2CHOHCH2OH\text{HOCH}_2\text{CHOHCH}_2\text{OH}

Due to its unique chemical properties, glycerol is widely utilized in various industries, including food, pharmaceuticals, and cosmetics .

  • Oxidation: Glycerol can be oxidized to form various products. For instance, oxidation with dilute nitric acid produces glyceric acid and tartronic acid. In the presence of potassium permanganate, it can yield oxalic acid .
  • Dehydration: Glycerol undergoes dehydration reactions to form hydroxyacetone. This can occur under acidic conditions or through thermal processes .
  • Esterification: Glycerol reacts with fatty acids to form triglycerides and diglycerides, which are important in the food industry and for biodiesel production .
  • Chlorination: When chlorinated, glycerol produces 1-chloropropane-2,3-diol, which can be further transformed into various derivatives .

Glycerol plays significant roles in biological systems:

  • Metabolism: In humans and other organisms, glycerol can enter glycolysis after being converted to glyceraldehyde 3-phosphate via the enzyme glycerol kinase. This allows it to serve as an energy source or be converted into glucose through gluconeogenesis .
  • Non-Glycating Agent: Unlike glucose or fructose, circulating glycerol does not glycate proteins, thus avoiding the formation of advanced glycation end-products (AGEs), which are implicated in various diseases .
  • Hydration: Glycerol is often used in skincare products due to its ability to retain moisture and improve skin hydration .

Glycerol can be synthesized through various methods:

  • Transesterification: This process involves reacting triglycerides (fats/oils) with an alcohol (usually methanol or ethanol) in the presence of a catalyst (often sodium hydroxide) to produce biodiesel and glycerol as a by-product .
  • Hydrolysis of Oils: Glycerol can be produced by hydrolyzing triglycerides with alkaline hydroxides (caustic soda) to yield soap and glycerol .
  • Chemical Synthesis from Propylene: Glycerol can also be synthesized from propylene via several steps involving chlorination to form allyl chloride, which is then oxidized and hydrolyzed .
  • Fermentation: Certain microorganisms such as yeast (e.g., Saccharomyces cerevisiae) can produce glycerol through fermentation processes .

Glycerol has a wide range of applications across different sectors:

  • Food Industry: Used as a sweetener, humectant, and preservative in food products.
  • Pharmaceuticals: Acts as a solvent in drug formulations and is included in cough syrups and skin lotions.
  • Cosmetics: Commonly found in moisturizers and other personal care products due to its hydrating properties.
  • Industrial Uses: Employed in the production of nitroglycerin for explosives and as a plasticizer in various materials .

Research has shown that glycerol interacts significantly with other compounds during chemical processes:

  • In pyrolysis studies involving holocellulose, interactions between acetic acid and glycerol were found to enhance dehydration reactions with lower energy barriers. This suggests that glycerol can act as a catalyst under certain conditions .
  • Glycerol has been shown to participate in esterification reactions that lead to the formation of various esters when combined with carboxylic acids .

Several compounds share similarities with glycerol due to their chemical structures or properties. Here are some notable comparisons:

CompoundStructureUnique Features
Ethylene GlycolC2H6O2\text{C}_2\text{H}_6\text{O}_2Lower freezing point; used primarily as antifreeze
Propylene GlycolC3H8O2\text{C}_3\text{H}_8\text{O}_2Used as a food additive; less viscous than glycerol
SorbitolC6H14O6\text{C}_6\text{H}_{14}\text{O}_6Used as a sugar substitute; higher molecular weight

Glycerol's distinctive feature lies in its triolic structure, allowing it to form more hydrogen bonds compared to diols like ethylene glycol or propylene glycol. This property enhances its solubility and moisture-retaining capabilities, making it particularly valuable in cosmetic and pharmaceutical applications .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Glycerine appears as a colorless to brown colored liquid. Combustible but may require some effort to ignite.
Other Solid; Liquid; Pellets or Large Crystals; Water or Solvent Wet Solid; NKRA; Dry Powder, Liquid; Liquid, Other Solid; Dry Powder, Pellets or Large Crystals
Clear, colourless hygroscopic syrupy liquid with not more than a slight characteristic odour, which is neither harsh nor disagreeable
Clear, colorless, odorless, syrupy liquid or solid (below 64 degrees F). [Note: The solid form melts above 64 degrees F but the liquid form freezes at a much lower temperature.]; [NIOSH]
Liquid
HYGROSCOPIC VISCOUS COLOURLESS LIQUID.
Clear, colorless, odorless, syrupy liquid or solid (below 64 °F).
Clear, colorless, odorless, syrupy liquid or solid (below 64 °F). [Note: The solid form melts above 64 °F but the liquid form freezes at a much lower temperature.]

Color/Form

Syrupy, rhombic plates
Clear, colorless syrupy liquid
Clear, colorless, ... syrupy liquid or solid (below 64 degrees F) [Note: The solid form melts above 64 degrees F but the liquid form freezes at a much lower temperature].

XLogP3

-1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

92.047344113 g/mol

Monoisotopic Mass

92.047344113 g/mol

Boiling Point

554 °F at 760 mmHg (decomposes) (NTP, 1992)
290 °C (decomposes)
BP: 263 °C at 400 mm Hg; 240.0 °C at 200 mm Hg; 220.1 °C at 100 mm Hg; 208.0 °C at 60 mm Hg; 182.2 °C at 20 mm Hg; 167.2 °C at 10 mm Hg; 153.8 °C at 5 mm Hg; 125.5 °C at 1.0 mm Hg
290 °C
554 °F (decomposes)
554 °F (Decomposes)

Flash Point

320 °F (NTP, 1992)
177 °C
177 °C (Open cup)
176 °C c.c.
320 °F

Heavy Atom Count

6

Taste

Sweet, warm taste

Vapor Density

3.17 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
3.17 (Air = 1)
Relative vapor density (air = 1): 3.2
3.17

Density

1.261 at 68 °F (USCG, 1999) - Denser than water; will sink
1.2613 g/cu cm at 20 °C
A trihydric (polyhydric) alcohol; hygroscopic; density (anhydrous): 1.2653; density (USP): >1.249 at 25 °C/25 °C; density (dynamite): 1.2620
Relative density (water = 1): 1.26
1.26

LogP

-1.76 (LogP)
-1.76
log Kow = -1.76

Odor

MILD ODOR
Odorless

Decomposition

Pure gycerin is not prone to oxidation by the atmosphere under ordinary conditions, but is decomposes on heating with the evolution of toxic acrolein.

Appearance

Solid powder

Melting Point

64 °F (NTP, 1992)
18.1 °C
20 °C
18 °C
64 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PDC6A3C0OX

Related CAS

25618-55-7
26403-55-4

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 5872 of 5930 companies (only ~ 1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

It is used as a solvent, emollient, pharmaceutical agent, and sweetening agent.

Therapeutic Uses

Cathartics; Cryoprotective Agents; Solvents; Vehicles
/Glycerin is indicated/ for relief of occasional constipation.
/Glycerin/ is indicated as a/ lubricant /to/ relieve dryness of the eyes and prevent further irritation.
Glycerin ophthalmic solution may be used topically to reduce superficial corneal edema resulting from disease to facilitate opthalmoscopic and gonioscopic examination.
For more Therapeutic Uses (Complete) data for GLYCERIN (7 total), please visit the HSDB record page.

Pharmacology

Glycerin is commonly classified as an osmotic laxative but may act additionally or alternatively through its local irritant effects; it may also have lubricating and fecal softening actions. Glycerin suppositories usually work within 15 to 30 minutes.
Glycerin is a trihydroxyalcohol with localized osmotic diuretic and laxative effects. Glycerin elevates the blood plasma osmolality thereby extracting water from tissues into interstitial fluid and plasma. This agent also prevents water reabsorption in the proximal tubule in the kidney leading to an increase in water and sodium excretion and a reduction in blood volume. Administered rectally, glycerin exerts a hyperosmotic laxative effect by attracting water into the rectum, thereby relieving constipation. In addition, glycerin is used as a solvent, humectant and vehicle in various pharmaceutical preparations.

MeSH Pharmacological Classification

Solvents

ATC Code

A - Alimentary tract and metabolism
A06 - Drugs for constipation
A06A - Drugs for constipation
A06AG - Enemas
A06AG04 - Glycerol
A - Alimentary tract and metabolism
A06 - Drugs for constipation
A06A - Drugs for constipation
A06AX - Other drugs for constipation
A06AX01 - Glycerol

Mechanism of Action

When administered rectally, glycerin exerts a hygroscopic and/or local irritant action, drawing water from the tissues into the feces and reflexively stimulating evacuation. Glycerin decreases intraocular pressure by creating an osmotic gradient between the blood and intraocular fluid, causing fluid to move out of the aqueous and vitreous humors into the bloodstream.
Glycerin (glycerol) and sorbitol are hyperosmotic laxatives.
When administered rectally, glycerin and sorbitol exert a hygroscopic and/or local irritant action, drawing water from the tissues into the feces and reflexly stimulating evacuation. The extent to which the simple physical distention of the rectum and the hygroscopic and/or local irritant actions are responsible for the laxative effects of some of these drugs is not known. Only extremely high oral doses of sorbitol (25 g daily) or glycerin exert laxative action.
/Glycerin/ decreases intraocular pressure by creating an osmotic gradient between the blood and intraocular fluid, causing fluid to move out of the aqueous and vitreous humors into the bloodstream.
The physicochemical effects of a series of alkanols, alkanediols and glycerol on erythrocyte shape and hemolysis at 4 and 20 degrees C were examined. We calculated the dielectric constant of the incubation medium, Ds, and the dielectric constant of the erythrocyte membrane Dm in the presence of organic solutes. The ratio Ds/Dm = -38.48 at 20 degrees C defines the normal biconcave shape in a medium without hemolytic agents. A decrease in Ds/Dm favors externalization or internalization with consequent hemolysis. Alkanols and alkanediols convert biconcave erythrocytes into echinocytes, which is accompanied by an increase in the projected surface area. Glycerol converts biconcave erythrocytes into stomatocytes, which was accompanied by a marginal decrease in the projected surface area. Progressive externalization in alkanols and alkanediols or internalization in glycerol resulted in a decrease in the projected surface area and the formation of smooth spheres. The degree of shape change induced was related to the degree of hemolysis and the ratio Ds/Dm. A decrease in temperature reduced both the degree of shape change and hemolysis. .../Thus/ physicochemical toxicity may be a result of a temperature dependent hydrophobic interaction between the organic solutes and the membrane and is best interpreted by the ability of the solutes to change Ds and Dm.

Vapor Pressure

0.0025 mmHg at 122 °F ; 40 mmHg at 388 °F (NTP, 1992)
0.000168 [mmHg]
VP: 0.0025 MM HG AT 50 °C
1.68X10-4 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 0.01
0.003 mmHg at 122 °F
(122 °F): 0.003 mmHg

Other CAS

56-81-5
8043-29-6
25618-55-7
8013-25-0

Absorption Distribution and Excretion

Well absorbed orally, poorly absorbed rectally. Studies in humans and animals indicate glycerol is rapidly absorbed in the intestine and the stomach
Approx 7-14% of dose is excreted unchanged in the urine within 2.5 hr.
Glycerin is distributed throughout the blood. Although glycerin generally does not appear in ocular fluids, it may enter the orbital sac when the eye is inflamed, with a consequent decrease in osmotic effect.
Data from studies in humans and animals indicate glycerol is rapidly absorbed in the intestine and the stomach, distributed over the extracellular space and excreted.
After hydrolysis of glycerol esters in the intestine, glycerol is readily absorbed.
Following rectal administration, glycerin and sorbitol are poorly absorbed; colonic evacuation of glycerin rectal suppositories or enemas occurs within 15-60 minutes, while colonic evacuation of oral sorbitol occurs within 24-48 hours.
Following absorbption from GI tract, glycerin is distributed throughout the blood. Although glycerin glycerin generally does not appear in ocular fluids, it may enter the orbital sac when the eye is inflamed, with a consequent decrease in osmotic effect.
For more Absorption, Distribution and Excretion (Complete) data for GLYCERIN (7 total), please visit the HSDB record page.

Metabolism Metabolites

Glycerin is a substrate for synthesis of triacylglycerols and of phospholipids in the liver and adipose tissue. When fat metabolized as a source of energy, glycerol and fatty acids are released into the bloodstream. Circulating glycerin does not glycate proteins and does not lead to the formation of advanced glycation endproducts (AGEs). In some organisms, the glycerin component can enter the glycolysis pathway directly to provide a substrate for energy or glucose production. Glycerol must be converted to their intermediate glyceraldehyde 3-phosphate before being used in glycolysis or gluconeogenesis. Glycerol metabolism is regulated by the enzymes glycerol kinase, (cytosolic) NAD+-dependent G3P dehydrogenase and (mitochondrial) FAD-linked G3P dehydrogenase.
Glycerol is phosphorylated to alpha-glycerophosphate by glycerol kinase predominantly in the liver (80-90%) and kidneys (10-20%) and incorporated in the standard metabolic pathways to form glucose and glycogen. Glycerol kinase is also found in intestinal mucosa, brown adipose tissue, lymphatic tissue, lung and pancreas. Glycerol may also be combined with free fatty acids in the liver to form triglycerides (lipogenesis) which are distributed to the adipose tissues. The turnover rate is directly proportional to plasma glycerol levels.
Glycerol is endogenous in the human body. It enters the glycolytic pathway after its conversion in the liver to glycerol-3-phosphate by glycerol kinase. Glycerol-3-phosphate is then oxidized by glycerol-3-phosphate dehydrogenase to yield dihydroxyacetone phosphate, which is then isomerized to glyceral-dehyde-3-phosphate, eventually yielding pyruvic acid.
Glycerol esters are hydrolyzed to glycerol and the corresponding carboxylic acids. The hydrolysis is catalysed by intestinal lipase, which attacks the ester bonds at carbons 1 and 3. The ester bond at carbon 2 is more resistant to hydrolysis, possibly because of its stereochemistry and steric hindrance. The beta-monoglyceride can, however, spontaneously isomerise to the alpha-form (3-acylglycerol), permitting further hydrolysis to yield glycerol.
Glycerol, pyruvic acid, and lactic acid are endogenous in humans. Glycerol and pyruvic acid are metabolized completely and are not excreted. ... Glycerol is metabolized via the glycolytic pathway after it has been converted in the liver to glycerol-3-phosphate.
For more Metabolism/Metabolites (Complete) data for GLYCERIN (6 total), please visit the HSDB record page.

Wikipedia

Glycerol
Menthol

Drug Warnings

For rectal use only. May cause rectal discomfort or a burning sensation.
Do not use for more than one per day; for a period of longer than one week unless directed by a doctor; laxative products when abdominal pain, nausea, or vomiting are present unless directed by a doctor; if seal under product lid is damaged, missing or broken.
If you have rectal bleeding or fail to have a bowel movement after using a laxative. This may indicate a serious condition.
Adverse effects occur rarely following rectal administration of glycerin or sorbitol. Glycerin may produce rectal discomfort, irritation, burning or griping, cramping pain and tenesmus. Hyperemia of the rectal mucosa with minimal amounts of hemorrhage and mucus discharge may also occur. These adverse effects occur less frequently following rectal administration of sorbitol.
For more Drug Warnings (Complete) data for GLYCERIN (11 total), please visit the HSDB record page.

Biological Half Life

30 - 45 minutes
Elimination half-life of glycerin is about 30-40 min.

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives;Skin Conditioning Agents
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Fragrance Ingredients
Flavouring Agent -> -> JECFA Functional Classes
FLAVOURING_AGENTFood Additives -> CARRIER_SOLVENT; EMULSIFIER; HUMECTANT; THICKENER; -> JECFA Functional Classes
Plastics -> Polymer Type -> N.a.
Cosmetics -> Denaturant; Humectant; Solvent
Plastics -> Other functions -> Slip promoter
SOLVENTS

Methods of Manufacturing

Production from allyl chloride: ... This method became available once the high-temperature chlorination of propene to allyl chloride could be controlled properly. The allyl chloride produced is oxidized with hypochlorite to dichlorohydrin, which is converted without isolation to epichlorohydrin by ring closure with calcium or sodium hydroxide. Hydrolysis to glycerol is carried out with sodium hydroxide or sodium carbonate. Epichlorohydrin is hydrolyzed to glycerol at 80 - 200 °C with a 10 - 15% aqueous solution of sodium hydroxide or sodium carbonate at atmospheric or overpressure. The residence time in one or a series of several closed, continuously operating reactors amounts to several minutes or several hours depending on the plant concerned. The yield of dilute (10 - 25%) glycerol solution is > 98%. The solution contains 5 - 10% sodium chloride and less than 2% of other impurities. This aqueous glycerol solution containing sodium chloride is evaporated in a multistage evaporation plant under vacuum to a glycerol concentration of > 75%; precipitated sodium chloride is separated at the same time. The glycerol solution is then distilled under high vacuum (about 0.5 - 1.0 kPa); co-distilled water is separated by fractional condensation. Residual inorganic salts and higher oligomers of glycerol remaining after the evaporation must be worked up further or discarded. The glycerol, practically free of water, is treated further to remove colored impurities and odorous material; this can be performed, for example, with activated carbon.
Production from acrolein: ... Propene is oxidized to acrolein, which is then reduced to allyl alcohol (Meerwein-Ponndorf-Verley reduction). The allyl alcohol is epoxidized with hydrogen peroxide, and the resulting glycidol is hydrolyzed to glycerol.
Production from propylene oxide: ... Propene is epoxidized to propylene oxide, which is then isomerized to allyl alcohol by the Progil process. A second epoxidation is carried out with peracetic acid, and the resulting glycidol is hydrolyzed to glycerol.
Fermentation of sugar: ... The fermentation /is/ ... interrupted at the glyceraldehyde 3-phosphate stage with sodium carbonate or with alkali or alkaline earth sulfites. After reduction to glycerol phosphate, glycerol is obtained in yields up to 25% by hydrolysis.
For more Methods of Manufacturing (Complete) data for GLYCERIN (9 total), please visit the HSDB record page.

General Manufacturing Information

Oil and Gas Drilling, Extraction, and Support activities
Pharmaceutical and Medicine Manufacturing
All Other Chemical Product and Preparation Manufacturing
Printing Ink Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Miscellaneous Manufacturing
Plastics Material and Resin Manufacturing
Plastics Product Manufacturing
Utilities
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
Printing and Related Support Activities
Wholesale and Retail Trade
Rubber Product Manufacturing
Construction
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Not Known or Reasonably Ascertainable
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
Fabricated Metal Product Manufacturing
1,2,3-Propanetriol: ACTIVE
1,2,3-Propanetriol, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Glycerol is obtained as a byproduct in the conversion of fats and oils to fatty acids or fatty acid methyl esters. This type of glycerol is known as natural or native glycerol, in contrast to synthetic glycerol from propene.
The term glycerol applies only to the pure chemical compound 1,2,3-propanetriol, CH2OHCHOHCH2OH. the term glycerin applies to the purified commercial products normally containing greater than or equal to 95% of glycerol.
Method of purification: redistillation; ion-exchange techniques.
Antimicrobial action: concentrated solutions ... are slowly bactericidal.
It dissolves fixed alkalies, large number of salts, and vegetable acids, pepsin, tannin, some active principles of plants, etc, but it also dissolves gum, sol carbohydrates, starch, etc, and thus its solutions are generally "loaded" with inert constituents.

Analytic Laboratory Methods

Method: AOAC 942.22; Procedure: volumetric method, gravimetric method, titrimetric method; Analyte: glycerol; Matrix: vanishing cream; Detection Limit: not provided.
Method: AOAC 991.46; Procedure: liquid chromatography; Analyte: glycerol; Matrix: wine and grape juice; Detection Limit: not provided.
Method: AOAC 971.02; Procedure: gas chromatography; Analyte: glycerol; Matrix: cased cigarette cut filler and ground tobacco; Detection Limit: not provided.
Method: AOAC 948.13; Procedure: quantitative method, titration; Analyte: glycerol; Matrix: eggs; Detection Limit: not provided.
For more Analytic Laboratory Methods (Complete) data for GLYCERIN (10 total), please visit the HSDB record page.

Storage Conditions

Glycerol should preferably be stored at 40 - 60 °C under nitrogen blanketing. It is not corrosive and presents little risk of ignition because of its high flash point. Highly concentrated glycerol does not corrode steel, but storage tanks of carbon steel must be protected by surface coating to prevent rusting by residual moisture. Glycerol is therefore usually stored in tanks of stainless steel or aluminum.
Glycerin oral solution should be stored in tight containers at a temp less than 40 °C, perferably between 15-30 °C; freezing should be avoided. Glycerin ophthalmic soln should be protected from light and stored in tight glass or plastic containers. The ophthalmic soln should be ... discarded 6 mo after the dropper is first placed in the soln.
Glycerin rectal suppositories should preferably be stored at less than 25 °C.
Store container tightly closed. Store at room temperature: 15 deg - 30 °C (59 deg - 86 °F). Do not exceed 30 °C (86 deg F).
For more Storage Conditions (Complete) data for GLYCERIN (7 total), please visit the HSDB record page.

Interactions

Concomitant administration of carbonic anhydrase inhibitors or topical miotics may prolong the effects of glycerin.
Glycerin ...and propylene glycol ...are commonly used as humectant ingredients in manufactured cigarettes to control and maintain the moisture content of the cut tobacco filler. The potential of these added humectants to affect the toxicity of cigarette smoke was investigated in a subchronic nose-only smoke inhalation study in rats. Filtered test cigarettes were prepared from an American-style tobacco blend containing either glycerin added at 5.1% wt/wt tobacco, propylene glycol at 2.2% wt/wt tobacco, or combinations of these humectants totaling 2.3%, 3.9%, and 7.2% wt/wt tobacco. Other groups of animals were exposed similarly to the smoke of reference cigarettes without added humectants, or to filtered air (sham control). Smoke exposures were conducted for 1 hr/day, 5 days/wk for 13 wk, at target smoke particulate concentrations of 350 mg/cu m. All smoke-exposed groups had equivalent increases in blood carboxyhemoglobin, serum nicotine, and serum cotinine relative to the air controls. Smoke-associated reductions in body weights and occasional increases in heart and lung weights were generally similar among the various exposure conditions at necropsy. Increases in serum alkaline phosphatase and decreases in serum glucose and cholesterol were observed among smoke-exposed females relative to air controls. However, no significant differences in these parameters were evident between the humectant-containing and reference cigarette smoke exposure groups. Assessments of respiration conducted after 3, 6, 9, and 12 wk of smoke exposure indicated an initial smoke-related but not humectant-related decrease in respiratory rate, tidal volume, and minute volume during the first 20 min of each smoke exposure. Respiratory-tract histopathology was consistent across sexes and smoke groups, comprising (1) diffuse and focal alveolar pigmented macrophages and chronic interstitial inflammation in the lung, (2) laryngeal epithelial hyperplasia, squamous metaplasia, and scab formation, and (3) epithelial hyperplasia in the anterior nose. Smoke-related histopathology resolved substantially during a 6-wk postexposure recovery period. Addition of the tested humectants to cigarettes, singly or in combination, had no meaningful effect on the site, occurrence, or severity of respiratory-tract changes or on the measured indices of pulmonary function. It was concluded that the addition of glycerin and propylene glycol to cigarettes does not significantly affect the biological activity of inhaled cigarette smoke in this rat model.
The use of glycerol for boar semen cryopreservation results in low fertility, possibly due to toxicity. This has led to recommend the use of solutions with less than 4% glycerol. Trehalose is a disaccharide known to stabilize proteins and biologic membranes during processes such as cryopreservation. Thus, it was decided to evaluate the cryoprotective effect of glycerol/trehalose mixtures. Effects on motility (M), viability (Vb) and acrosomal integrity (nA) were evaluated. Sperm samples were frozen in three different extenders: G4 contained 4% glycerol; T1 contained 1% glycerol plus 250 mM trehalose and T0.5 was constituted by 0.5% glycerol plus 250 mM trehalose. All extenders yielded similar post-freezing/thawing motility rates. Viability was diminished in T0.5 as compared to the others. In regard to acrosome integrity, it was twice as high (P<0.05) in the trehalose enriched media as in G4, the glycerol-only extender. Thus, T1 twice as many spermatozoa were alive, motile and intact, than in either T0.5 or G4, i.e. during freeze/thawing the use of T1 resulted in twice as many fertile cells as when using the other extenders. During our study, we noted that there were wide individual variations both in sperm viability and in motility.
Bovine pericardium is a widely utilized biomaterial. Usually, after harvesting, it is advantageous that the pericardium be immersed in glycerol to improve its shelf life. This can induce some degree of toxicity in the material. The studies were performed in compliance with the rules of /International Organization for Standardization/ 10993 and OECD 487, in the biological evaluation of medical devices. The material was prepared without previous washing. After sterilization by gamma radiation the pericardium was immersed in RPMI 1640 culture medium to fulfill the extraction condition. The same extract was employed in the cytotoxic and genotoxic tests. The procedures were carried out with Chinese hamster ovary cell line and to determine the cytotoxicity, a colorimetric method with the tetrazolium compound...was used. For the genotoxicity, following the in vitro micronucleus assay, the test was developed with and without metabolic activation. The Cytotoxicity Index was graphically estimated at the extract concentration of 78%. In the genotoxicity test, the average value of cell proliferation index was found to be 1.62 +/- 0.02 with ...metabolic activator and 1.91 +/- 0.01 without ...metabolic activator. Both values are similar to the negative control value in the micronucleus assay. We observed that although the pericardium preserved in glycerol shows a certain level of cytotoxicity, it does not show any genotoxicity.
For more Interactions (Complete) data for GLYCERIN (7 total), please visit the HSDB record page.

Stability Shelf Life

Mixtures of glycerin with water, ethanol (95%), and propylene glycol are chemically stable. Glycerin may crystallize if stored at low temperatures; the crystals do not melt until warmed to 20 °C.
Stability During Transport: Stable

Dates

Modify: 2023-08-15

Poacic acid, a β-1,3-glucan-binding antifungal agent, inhibits cell-wall remodeling and activates transcriptional responses regulated by the cell-wall integrity and high-osmolarity glycerol pathways in yeast

Raúl García, Kaori Itto-Nakama, José Manuel Rodríguez-Peña, Xiaolin Chen, Ana Belén Sanz, Alba de Lorenzo, Mónica Pavón-Vergés, Karen Kubo, Shinsuke Ohnuki, César Nombela, Laura Popolo, Yoshikazu Ohya, Javier Arroyo
PMID: 34383971   DOI: 10.1096/fj.202100278R

Abstract

As a result of the relatively few available antifungals and the increasing frequency of resistance to them, the development of novel antifungals is increasingly important. The plant natural product poacic acid (PA) inhibits β-1,3-glucan synthesis in Saccharomyces cerevisiae and has antifungal activity against a wide range of plant pathogens. However, the mode of action of PA is unclear. Here, we reveal that PA specifically binds to β-1,3-glucan, its affinity for which is ~30-fold that for chitin. Besides its effect on β-1,3-glucan synthase activity, PA inhibited the yeast glucan-elongating activity of Gas1 and Gas2 and the chitin-glucan transglycosylase activity of Crh1. Regarding the cellular response to PA, transcriptional co-regulation was mediated by parallel activation of the cell-wall integrity (CWI) and high-osmolarity glycerol signaling pathways. Despite targeting β-1,3-glucan remodeling, the transcriptional profiles and regulatory circuits activated by caspofungin, zymolyase, and PA differed, indicating that their effects on CWI have different mechanisms. The effects of PA on the growth of yeast strains indicated that it has a mode of action distinct from that of echinocandins, suggesting it is a unique antifungal agent.


Mechanisms of Viscous Media Effects on Elementary Steps of Bacterial Bioluminescent Reaction

Albert E Lisitsa, Lev A Sukovatyi, Sergey I Bartsev, Anna A Deeva, Valentina A Kratasyuk, Elena V Nemtseva
PMID: 34445534   DOI: 10.3390/ijms22168827

Abstract

Enzymes activity in a cell is determined by many factors, among which viscosity of the microenvironment plays a significant role. Various cosolvents can imitate intracellular conditions in vitro, allowing to reduce a combination of different regulatory effects. The aim of the study was to analyze the media viscosity effects on the rate constants of the separate stages of the bacterial bioluminescent reaction. Non-steady-state reaction kinetics in glycerol and sucrose solutions was measured by stopped-flow technique and analyzed with a mathematical model developed in accordance with the sequence of reaction stages. Molecular dynamics methods were applied to reveal the effects of cosolvents on luciferase structure. We observed both in glycerol and in sucrose media that the stages of luciferase binding with flavin and aldehyde, in contrast to oxygen, are diffusion-limited. Moreover, unlike glycerol, sucrose solutions enhanced the rate of an electronically excited intermediate formation. The MD simulations showed that, in comparison with sucrose, glycerol molecules could penetrate the active-site gorge, but sucrose solutions caused a conformational change of functionally important αGlu175 of luciferase. Therefore, both cosolvents induce diffusion limitation of substrates binding. However, in sucrose media, increasing enzyme catalytic constant neutralizes viscosity effects. The activating effect of sucrose can be attributed to its exclusion from the catalytic gorge of luciferase and promotion of the formation of the active site structure favorable for the catalysis.


PGS/HAp Microporous Composite Scaffold Obtained in the TIPS-TCL-SL Method: An Innovation for Bone Tissue Engineering

Paweł Piszko, Marcin Włodarczyk, Sonia Zielińska, Małgorzata Gazińska, Przemysław Płociński, Karolina Rudnicka, Aleksandra Szwed, Agnieszka Krupa, Michał Grzymajło, Agnieszka Sobczak-Kupiec, Dagmara Słota, Magdalena Kobielarz, Magdalena Wojtków, Konrad Szustakiewicz
PMID: 34445293   DOI: 10.3390/ijms22168587

Abstract

In this research, we synthesize and characterize poly(glycerol sebacate) pre-polymer (pPGS) (
H NMR, FTiR, GPC, and TGA). Nano-hydroxyapatite (HAp) is synthesized using the wet precipitation method. Next, the materials are used to prepare a PGS-based composite with a 25 wt.% addition of HAp. Microporous composites are formed by means of thermally induced phase separation (TIPS) followed by thermal cross-linking (TCL) and salt leaching (SL). The manufactured microporous materials (PGS and PGS/HAp) are then subjected to imaging by means of SEM and µCT for the porous structure characterization. DSC, TGA, and water contact angle measurements are used for further evaluation of the materials. To assess the cytocompatibility and biological potential of PGS-based composites, preosteoblasts and differentiated hFOB 1.19 osteoblasts are employed as in vitro models. Apart from the cytocompatibility, the scaffolds supported cell adhesion and were readily populated by the hFOB1.19 preosteoblasts. HAp-facilitated scaffolds displayed osteoconductive properties, supporting the terminal differentiation of osteoblasts as indicated by the production of alkaline phosphatase, osteocalcin and osteopontin. Notably, the PGS/HAp scaffolds induced the production of significant amounts of osteoclastogenic cytokines: IL-1β, IL-6 and TNF-α, which induced scaffold remodeling and promoted the reconstruction of bone tissue. Initial biocompatibility tests showed no signs of adverse effects of PGS-based scaffolds toward adult BALB/c mice.


Carbon catabolite repression occurrence in photo fermentation of ethanol-rich substrates

Grazia Policastro, Marco Giugliano, Vincenzo Luongo, Raffaele Napolitano, Massimiliano Fabbricino
PMID: 34325364   DOI: 10.1016/j.jenvman.2021.113371

Abstract

The paper investigates the phenomenon of Carbon Catabolite Repression occurring during photo fermentation of ethanol-rich effluents, which usually contain ethanol as main carbon source, and glycerol as secondary one. The study was conducted using mixed phototrophic cultures, adopting, as substrate, the effluent produced by the alcoholic fermentation of sugar cane bagasse. In order to elucidate the phenomenon, experimental tests were carried out using two different ethanol to glycerol ratios. Results were compared with those resulting from pure ethanol and glycerol conversion. According to the obtained data, as a result of Carbon Catabolite Repression occurrence, the presence of glycerol negatively affects hydrogen production. Indeed, part of the ethanol source is converted to biomass and polyhydroxybutyrate rather than to hydrogen. In more details, the presence of glycerol determines a drop of the hydrogen production, which goes from 12 % to 32 %, according to the ethanol/glycerol ratio, compared to the production obtained from fermentation of ethanol alone. Therefore, to promote the hydrogen production, it is advisable to apply strategies to produce low glycerol concentrations in the ethanol production stage.


Metabolic engineering of Lactobacillus reuteri DSM 20,016 for improved 1,3-propanediol production from glycerol

Kalpana Singh, Satish Kumar Ainala, Sunghoon Park
PMID: 34298333   DOI: 10.1016/j.biortech.2021.125590

Abstract

The production of 1,3-propanediol (1,3-PDO) from glycerol was studied by GRAS and native 1,3-PDO producer, Lactobacillus reuteri DSM 20016. This strain ferments glucose with production of lactate, acetate, ethanol, and converts glycerol to 1,3-PDO using NADH generated by glucose metabolism. To improve 1,3-PDO production, alcohol dehydrogenases (ADH) were disrupted and 1,3-PDO oxidoreductases (PDOR) were overexpressed. Deletion of ADH (adh2) enhanced 1,3-PDO production yield on glucose by reducing ethanol synthesis, and overexpression of PDOR (pduQ) elevated 1,3-PDO production rate and cell growth rate. The strain with simultaneous adh2 deletion, pduQ overexpression (Δadh2pduQ
) could produce 687 mM 1,3-PDO with the yield of 1.2 ± 0.08 mol 1,3-PDO/mol glucose by fed-batch bioreactor cultivation in 48 h. However, the 1,3-PDO production rate was greatly reduced in the late period of bioreactor culture, mainly due to high lactate accumulation. This is the first report on rational metabolic engineering of L. reuteri for improved 1,3-PDO production.


Hydrothermal liquefaction of municipal solid wastes for high quality bio-crude production using glycerol as co-solvent

Danam Mahesh, Shamshad Ahmad, Rajnish Kumar, S R Chakravarthy, R Vinu
PMID: 34293686   DOI: 10.1016/j.biortech.2021.125537

Abstract

This study is focused on the valorization of heterogeneous municipal solid waste collected from the landfill using hydrothermal liquefaction process using glycerol as a co-solvent. The effects of temperature (300-350 °C) and residence time (15-45 min) on the yields and quality of the product fractions were investigated at 8 wt% solid loading. The yield of bio-crude significantly increased from 15.2 wt% with water as the solvent, to 58 wt% with water-glycerol (1:1 v/v) as the solvent possessing an energy content of 35.6 MJ/kg at 350 °C, 30 min. The quality of the bio-crude obtained using glycerol was comparable to that using tetralin as a hydrogen donor co-solvent. Phenolic compounds and cyclooxygenates were the major compounds in the bio-crude, and aliphatic hydrocarbons increased with residence time. Maximum energy recovery of 95% was achieved in the products with an energy consumption ratio of 0.43 for the bio-crude signifying the energetic feasibility of the process.


Star-Shaped Poly(furfuryl glycidyl ether)-Block-Poly(glyceryl glycerol ether) as an Efficient Agent for the Enhancement of Nifuratel Solubility and for the Formation of Injectable and Self-Healable Hydrogel Platforms for the Gynaecological Therapies

Piotr Ziemczonek, Monika Gosecka, Mateusz Gosecki, Monika Marcinkowska, Anna Janaszewska, Barbara Klajnert-Maculewicz
PMID: 34445090   DOI: 10.3390/ijms22168386

Abstract

In this paper, we present novel well-defined unimolecular micelles constructed a on poly(furfuryl glycidyl ether) core and highly hydrophilic poly(glyceryl glycerol ether) shell, PFGE-b-PGGE. The copolymer was synthesized via anionic ring-opening polymerization of furfuryl glycidyl ether and (1,2-isopropylidene glyceryl) glycidyl ether, respectively. MTT assay revealed that the copolymer is non-cytotoxic against human cervical cancer endothelial (HeLa) cells. The copolymer thanks to furan moieties in its core is capable of encapsulation of nifuratel, a hydrophobic nitrofuran derivative, which is a drug applied in the gynaecology therapies that shows a broad antimicroorganism spectrum. The study shows high loading capacity of the copolymer, i.e., 146 mg of nifuratel per 1 g of copolymer. The load unimolecular micelles were characterized using DLS and TEM microscopy and compared with the reference glyceryl glycerol ether homopolymer sample. The presence of numerous 1,2-diol moieties in the shell of PFGE-b-PGG macromolecules enabled the formation of reversible cross-links with 2-acrylamidephenylboronic acid-based polyacrylamide. The obtained hydrogels were both injectable and self-healable, which was confirmed with a rheological study.


Amber Extract Reduces Lipid Content in Mature 3T3-L1 Adipocytes by Activating the Lipolysis Pathway

Erica Sogo, Siqi Zhou, Haruna Haeiwa, Reiko Takeda, Kazuma Okazaki, Marie Sekita, Takuya Yamamoto, Mikio Yamano, Kazuichi Sakamoto
PMID: 34361783   DOI: 10.3390/molecules26154630

Abstract

Amber-the fossilized resin of trees-is rich in terpenoids and rosin acids. The physiological effects, such as antipyretic, sedative, and anti-inflammatory, were used in traditional medicine. This study aims to clarify the physiological effects of amber extract on lipid metabolism in mouse 3T3-L1 cells. Mature adipocytes are used to evaluate the effect of amber extract on lipolysis by measuring the triglyceride content, glucose uptake, glycerol release, and lipolysis-related gene expression. Our results show that the amount of triacylglycerol, which is stored in lipid droplets in mature adipocytes, decreases following 96 h of treatment with different concentrations of amber extract. Amber extract treatment also decreases glucose uptake and increases the release of glycerol from the cells. Moreover, amber extract increases the expression of lipolysis-related genes encoding perilipin and hormone-sensitive lipase (HSL) and promotes the activity of HSL (by increasing HSL phosphorylation). Amber extract treatment also regulates the expression of other adipocytokines in mature adipocytes, such as adiponectin and leptin. Overall, our results indicate that amber extract increases the expression of lipolysis-related genes to induce lipolysis in 3T3-L1 cells, highlighting its potential for treating various obesity-related diseases.


Effective bioconversion of 1,3-propanediol from biodiesel-derived crude glycerol using organic acid resistance-enhanced Lactobacillus reuteri JH83

Jung-Hyun Ju, Sun-Yeon Heo, Sang-Wha Choi, Young-Min Kim, Min-Soo Kim, Chul-Ho Kim, Baek-Rock Oh
PMID: 34320778   DOI: 10.1016/j.biortech.2021.125361

Abstract

Organic acids produced during the fermentation of lactic acid bacteria inhibit cellular growth and the production of 1,3-propanediol (1,3-PDO). Lactobacillus reuteri JH83, which has an increase of 18.6% in organic acid resistance, was obtained through electron beam irradiation mutagenesis irrelevant to the problem of genetically modified organisms. The maximum bioconversion of 1,3-PDO in fed-batch fermentation using pure glycerol by L. reuteri JH83 was 93.2 g/L at 72 h, and the productivity was 1.29 g/L·h, which achieved an increase by 34.6%, compared to that of the wild-type strain. In addition, the result of fed-batch fermentation for the production of 1,3-PDO using crude glycerol was not significantly different from that of pure glycerol. Additionally, transcriptome analysis confirmed changes in the expression levels of sucrose phosphorylase, which is a major facilitator superfamily transporter, and muramyl ligase family proteins, which protect lactic acid bacteria from various stressors, such as organic acids.


Glycerol Improves Skin Lesion Development in the Imiquimod Mouse Model of Psoriasis: Experimental Confirmation of Anecdotal Reports from Patients with Psoriasis

Vivek Choudhary, Ismail Kaddour-Djebbar, Victoria E Custer, Rawipan Uaratanawong, Xunsheng Chen, Elyssa Cohen, Rong Yang, Etsubdenk Ajebo, Sarah Hossack, Wendy B Bollag
PMID: 34445455   DOI: 10.3390/ijms22168749

Abstract

Glycerol is used in many skin care products because it improves skin function. Anecdotal reports by patients on the National Psoriasis Foundation website also suggest that glycerol may be helpful for the treatment of psoriasis, although to date no experimental data confirm this idea. Glycerol entry into epidermal keratinocytes is facilitated by aquaglyceroporins like aquaporin-3 (AQP3), and its conversion to phosphatidylglycerol, a lipid messenger that promotes keratinocyte differentiation, requires the lipid-metabolizing enzyme phospholipase-D2 (PLD2). To evaluate whether glycerol inhibits inflammation and psoriasiform lesion development in the imiquimod (IMQ)-induced mouse model of psoriasis, glycerol's effect on psoriasiform skin lesions was determined in IMQ-treated wild-type and PLD2 knockout mice, with glycerol provided either in drinking water or applied topically. Psoriasis area and severity index, ear thickness and ear biopsy weight, epidermal thickness, and inflammatory markers were quantified. Topical and oral glycerol ameliorated psoriasiform lesion development in wild-type mice. Topical glycerol appeared to act as an emollient to induce beneficial effects, since even in PLD2 knockout mice topical glycerol application improved skin lesions. In contrast, the beneficial effects of oral glycerol required PLD2, with no improvement in psoriasiform lesions observed in PLD2 knockout mice. Our findings suggest that the ability of oral glycerol to improve psoriasiform lesions requires its PLD2-mediated conversion to phosphatidylglycerol, consistent with our previous report that phosphatidylglycerol itself improves psoriasiform lesions in this model. Our data also support anecdotal evidence that glycerol can ameliorate psoriasis symptoms and therefore might be a useful therapy alone or in conjunction with other treatments.


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